N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring and the methoxyphenyl group imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 4-methoxybenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Acylation: The resulting oxadiazole derivative can then be acylated with cycloheptyl acetic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with desired functionalities.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring and methoxyphenyl group may play a crucial role in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- N-cyclohexyl-2-(5-(4-methoxyphenyl)-1,2,4-triazol-3-yl)acetamide
- N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide
Uniqueness
N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-10-8-13(9-11-15)18-21-20-17(24-18)12-16(22)19-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBKSOQAMYLADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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